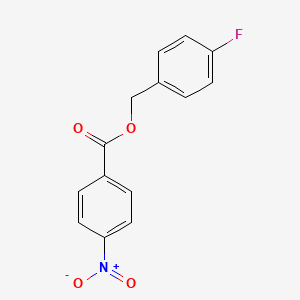

4-fluorobenzyl 4-nitrobenzoate

Description

4-Fluorobenzyl 4-nitrobenzoate is an aromatic ester composed of 4-nitrobenzoic acid esterified with 4-fluorobenzyl alcohol. The nitro group at the para position of the benzoate moiety confers electron-withdrawing properties, while the 4-fluorobenzyl group introduces steric and electronic effects that influence the compound’s reactivity, stability, and interactions. This compound is synthesized via methods such as the Mitsunobu reaction, a common approach for benzyl ester formation, followed by purification using silica gel chromatography .

Properties

IUPAC Name |

(4-fluorophenyl)methyl 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c15-12-5-1-10(2-6-12)9-20-14(17)11-3-7-13(8-4-11)16(18)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGKHCMCDWGEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-fluorobenzyl 4-nitrobenzoate, highlighting variations in substituents, molecular formulas, and synthesis

Key Observations:

Substituent Effects: Electron-withdrawing groups (F, CF₃, Cl): Enhance ester stability by reducing electron density at the ester carbonyl, slowing hydrolysis. The trifluoromethyl group (CF₃) exerts the strongest effect, as seen in its higher lipophilicity .

Synthetic Accessibility: All analogs are synthesized via Mitsunobu reactions, confirming the method’s versatility for benzyl ester derivatives. Purification via silica gel chromatography is standard, with Rf values reflecting substituent-driven polarity differences .

Biodegradation Considerations: While direct data on ester hydrolysis is unavailable, microbial degradation of 4-nitrobenzoate (released upon ester cleavage) occurs via reductive pathways (e.g., conversion to 4-hydroxylaminobenzoate or protocatechuate) . Substituents on the benzyl group may influence hydrolysis rates, affecting environmental persistence.

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of 4-fluorobenzyl 4-nitrobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : Direct esterification is a common approach for nitrobenzoate esters, as demonstrated in the synthesis of ethyl 4-nitrobenzoate using acid catalysis and controlled temperature (87–108°C) . For 4-fluorobenzyl derivatives, coupling 4-nitrobenzoic acid with 4-fluorobenzyl chloride via Steglich esterification (using DCC/DMAP) may improve yields. Post-synthesis purification via distillation or column chromatography is critical; for example, a rectification column with 20 theoretical plates and a reflux ratio of 0.92 achieved high-purity separation in related esters . Monitor reaction progress using TLC or FT-IR to detect ester bond formation (e.g., C=O stretching at ~1700 cm⁻¹).

Q. How can spectroscopic data (e.g., NMR, IR) for this compound be interpreted to confirm structural integrity?

- Methodological Answer : Key NMR signals include:

- ¹H NMR : Aromatic protons of the 4-nitrobenzoate moiety (δ 8.1–8.3 ppm, doublets) and 4-fluorobenzyl group (δ 7.2–7.4 ppm, multiplet split by fluorine coupling). The methylene group (CH₂) appears as a singlet at δ 5.3 ppm.

- ¹³C NMR : The ester carbonyl resonates at ~165 ppm, while nitro and fluorine substituents deshield adjacent carbons .

- FT-IR : Confirm ester C=O (~1720 cm⁻¹), NO₂ asymmetric stretching (~1530 cm⁻¹), and aromatic C-F (~1250 cm⁻¹). Cross-validate with X-ray crystallography if crystalline (e.g., as in fluorobenzyl-piperazine derivatives ).

Advanced Research Questions

Q. What metabolic pathways degrade this compound in microbial systems, and how can intermediates be tracked?

- Methodological Answer : Pseudomonas species reduce 4-nitrobenzoate via hydroxylamine intermediates (e.g., 4-hydroxylaminobenzoate → protocatechuate) . For 4-fluorobenzyl derivatives, employ respirometric assays to monitor O₂ consumption during degradation . Use HPLC or GC-MS to detect intermediates like 3,4-dihydroxybenzoate or fluorinated byproducts. Note that fluorinated aromatic rings may resist cleavage, requiring specialized dehalogenases.

Q. How do hydrogen-bonding patterns influence the crystallinity of this compound, and what design principles optimize crystal packing?

- Methodological Answer : Graph set analysis (Etter’s method) can predict hydrogen-bond networks. The nitro and ester groups act as hydrogen-bond acceptors, while fluorobenzyl C-H groups may participate in weak interactions. Co-crystallization with hydrogen-bond donors (e.g., amines) or solvent selection (e.g., DMSO) can enhance crystal formation. Refer to Etter’s rules for directional hydrogen-bond design .

Q. What contradictions arise in interpreting mass spectral data for fluorinated nitroaromatics, and how can they be resolved?

- Methodological Answer : Fluorine’s odd-electron isotopes (e.g., ¹⁹F) complicate mass spectral interpretation. Use high-resolution MS (HRMS) to distinguish between [M+H]⁺ and fragment ions. For example, in electron ionization (EI), 4-nitrobenzoate esters show prominent fragments at m/z 150 (C₇H₄NO₄⁺) and m/z 109 (C₆H₄F⁺) . Cross-reference with NIST spectral databases to validate fragmentation patterns .

Q. How can enzymatic assays differentiate between reductive and oxidative pathways in 4-nitrobenzoate metabolism?

- Methodological Answer : Use knockout mutants (e.g., PnbA/PnbB-deficient Pseudomonas) to assess pathway dependency. Measure NH₄⁺ accumulation (reductive pathway) versus nitrite release (oxidative pathway) . For fluorinated analogs, track defluorination via ¹⁹F NMR or ion chromatography to detect fluoride ions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.